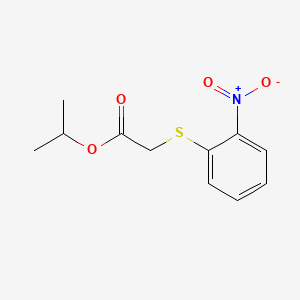
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetic acid moiety esterified with a 1-methylethyl group and a 2-nitrophenylthio group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester can be achieved through the esterification of acetic acid with 1-methylethyl alcohol in the presence of a catalyst. The reaction typically involves the use of sulfuric acid as a catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or acids.
Applications De Recherche Scientifique
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester exerts its effects involves the interaction of the nitrophenylthio group with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, ((2-nitrophenyl)thio)-, ethyl ester
- Acetic acid, ((2-nitrophenyl)thio)-, methyl ester
- Acetic acid, ((2-nitrophenyl)thio)-, propyl ester
Uniqueness
Acetic acid, ((2-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. The 1-methylethyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
139326-37-7 |
|---|---|
Formule moléculaire |
C11H13NO4S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
propan-2-yl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-8(2)16-11(13)7-17-10-6-4-3-5-9(10)12(14)15/h3-6,8H,7H2,1-2H3 |
Clé InChI |
PFEAWWPWSYSAPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















